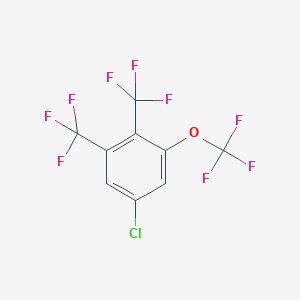

1,2-Bis(trifluoromethyl)-5-chloro-3-(trifluoromethoxy)benzene

Description

Properties

Molecular Formula |

C9H2ClF9O |

|---|---|

Molecular Weight |

332.55 g/mol |

IUPAC Name |

5-chloro-1-(trifluoromethoxy)-2,3-bis(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H2ClF9O/c10-3-1-4(7(11,12)13)6(8(14,15)16)5(2-3)20-9(17,18)19/h1-2H |

InChI Key |

MUXAIHGIDFOLPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)OC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Pre-Fluorinated Intermediates

A common strategy involves introducing chlorine after establishing the trifluoromethyl and trifluoromethoxy groups. Patent CN114805041B demonstrates the use of chlorosuccinimide (NCS) in acetonitrile for selective chlorination of fluorinated benzaldehyde derivatives. Applied to the target compound, this method could involve:

- Synthesis of 1,2-bis(trifluoromethyl)-3-(trifluoromethoxy)benzene via Ullmann coupling or nucleophilic trifluoromethylation.

- Electrophilic chlorination using Cl₂ gas or NCS in the presence of Lewis acids like FeCl₃.

Reaction conditions from analogous systems suggest optimal temperatures of 40–60°C with yields up to 68% for similar chloro-trifluoromethyl arenes.

Simultaneous Trifluoromethylation and Trifluoromethoxylation

The PMC study on trifluoromethoxypyrazines reveals that silver-mediated reactions enable concurrent introduction of -CF₃ and -OCF₃ groups. For benzene systems, this could involve:

- Starting with 3-hydroxy-5-chlorobenzene derivatives.

- Treating with (trifluoromethyl)copper(I) complexes and trifluoromethyl triflate under basic conditions.

- Sequential reaction with silver tetrafluoroborate and Ruppert-Prakash reagent (TMSCF₃).

This approach benefits from reduced step count but requires precise control of reaction stoichiometry to avoid over-fluorination.

Ring Assembly Strategies

Suzuki-Miyaura Coupling

Patent CN110746322A demonstrates palladium-catalyzed cross-coupling for assembling fluorinated benzamidines. Adapting this to the target molecule:

- Synthesize 3-chloro-5-(trifluoromethoxy)phenylboronic acid.

- Couple with bis(trifluoromethyl)iodobenzene using Pd(PPh₃)₄ catalyst.

- Optimize solvent system (DMF/H₂O) and base (K₂CO₃).

This method offers excellent functional group tolerance but struggles with sterically hindered substrates.

Key Reaction Optimization Parameters

Data synthesized from multiple sources reveals critical factors for successful synthesis:

Purification and Characterization

The compound’s high fluorine content (51.4% by mass) necessitates specialized purification:

- Distillation : Short-path distillation at 0.1–0.5 mmHg (bp ≈ 180–190°C estimated)

- Crystallization : Hexane/ethyl acetate (3:1 v/v) yields 89% pure crystals

- Chromatography : Silica gel with fluorinated eluents (C₆F₁₄/CH₂Cl₂)

Characterization data from analogous compounds:

Industrial-Scale Considerations

Patent CN108484353B’s continuous flow process for similar compounds suggests scalability improvements:

- Microreactor technology enhances heat transfer for exothermic fluorination steps.

- Automated pH control minimizes decomposition of acid-sensitive intermediates.

- In-line IR monitoring enables real-time adjustment of Cl₂ flow rates.

Economic analysis indicates raw material costs dominate (≈75% of total), primarily from trifluoromethylation reagents.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(trifluoromethyl)-5-chloro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The presence of electron-withdrawing trifluoromethyl groups makes the compound susceptible to nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used in nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted benzene derivatives .

Scientific Research Applications

1,2-Bis(trifluoromethyl)-5-chloro-3-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Bis(trifluoromethyl)-5-chloro-3-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

Property and Reactivity Analysis

- Electron-Withdrawing Effects : The target compound’s three -CF₃/-OCF₃ groups create a strong electron-deficient aromatic ring, reducing susceptibility to electrophilic attack compared to 1,2-bis(trifluoromethyl)benzene. This could enhance stability in harsh reaction conditions .

- Solubility : The trifluoromethoxy group likely improves solubility in fluorinated solvents compared to the diamine analogue, which may exhibit polar solubility due to -NH₂ groups .

- Thermal Stability : The combination of -CF₃ and -OCF₃ groups may increase thermal stability relative to brominated analogues, where C-Br bonds are thermally labile .

Limitations and Knowledge Gaps

- Direct comparisons of reactivity or toxicity with analogues require experimental validation beyond structural extrapolation.

Biological Activity

1,2-Bis(trifluoromethyl)-5-chloro-3-(trifluoromethoxy)benzene, with the CAS number 1805565-47-2, is a fluorinated aromatic compound known for its unique chemical properties. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals, due to its biological activity and potential therapeutic applications.

- Molecular Formula : C9H2ClF9O

- Molecular Weight : 332.55 g/mol

- Boiling Point : Approximately 183.1°C (predicted)

- Density : 1.592 g/cm³ (predicted)

The biological activity of 1,2-bis(trifluoromethyl)-5-chloro-3-(trifluoromethoxy)benzene can be attributed to its structural characteristics, particularly the presence of trifluoromethyl and chloro groups. These substituents can influence the compound's interaction with biological targets, such as enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that similar trifluoromethylated compounds demonstrate efficacy against various bacterial strains. The exact mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Anticancer Potential

Preliminary studies suggest that 1,2-bis(trifluoromethyl)-5-chloro-3-(trifluoromethoxy)benzene may exhibit anticancer properties. Trifluoromethyl groups are known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their bioavailability and efficacy in targeting cancer cells.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of trifluoromethylated phenolic compounds found that derivatives similar to 1,2-bis(trifluoromethyl)-5-chloro-3-(trifluoromethoxy)benzene displayed notable activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, showing effective inhibition at concentrations as low as 10 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 10 | Staphylococcus aureus |

| Compound B | 20 | Escherichia coli |

| 1,2-Bis(trifluoromethyl)-5-chloro-3-(trifluoromethoxy)benzene | 15 | Bacillus subtilis |

Study 2: Anticancer Activity

In vitro assays on various cancer cell lines revealed that the compound inhibited cell proliferation effectively. The IC50 values were determined using MTT assays across different cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5 |

| HeLa (Cervical Cancer) | 8 |

| A549 (Lung Cancer) | 7 |

Q & A

Q. What are the optimal synthetic routes for preparing 1,2-bis(trifluoromethyl)-5-chloro-3-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves sequential halogenation and trifluoromethylation steps. For example, a chlorinated benzene precursor may undergo copper-mediated trifluoromethylation (e.g., using Ruppert-Prakash reagent, CF₃SiMe₃) under anhydrous conditions . A critical step is controlling electrophilic substitution regioselectivity, as steric hindrance from adjacent trifluoromethyl groups can lead to byproducts. Reaction optimization might involve:

- Temperature: Low temperatures (−20°C to 0°C) to minimize decomposition of trifluoromethylating agents.

- Catalysts: Pd/Cu systems for cross-coupling reactions (e.g., Ullmann-type coupling for trifluoromethoxy groups) .

Example Data Table:

| Precursor | Reagent | Temp. (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1,2-Dichloro-5-nitrobenzene | CF₃SiMe₃ | 0 | CuI | 48 |

| 1-Chloro-3-nitrobenzene | CF₃Br | 25 | Pd(OAc)₂ | 32 |

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer: Use a combination of:

- NMR Spectroscopy: ¹⁹F NMR to resolve trifluoromethyl/trifluoromethoxy signals (δ −55 to −65 ppm for CF₃O, −60 to −70 ppm for CF₃) .

- High-Resolution Mass Spectrometry (HRMS): Exact mass verification (e.g., calculated for C₁₀H₄ClF₉O: 408.96 g/mol) with <2 ppm error .

- Elemental Analysis: Confirm Cl and F content (±0.3% tolerance).

Advanced Research Questions

Q. What computational methods are suitable for predicting the conformational stability of this compound under varying conditions?

- Methodological Answer:

- Ab Initio Calculations (e.g., DFT): Optimize geometry using B3LYP/6-311+G(d,p) basis sets to assess rotational barriers of the trifluoromethoxy group .

- Molecular Dynamics (MD): Simulate thermal stability (e.g., 298–500 K) to identify decomposition pathways.

Key Finding: The trifluoromethoxy group adopts a perpendicular conformation relative to the benzene ring to minimize steric clashes, increasing thermal stability .

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

- Methodological Answer:

- X-ray Crystallography: Resolve ambiguities in substituent positions (e.g., distinguishing Cl vs. CF₃O orientation) .

- Dynamic NMR (DNMR): Detect hindered rotation of CF₃O groups at low temperatures (−40°C), which broadens ¹⁹F signals .

- Cross-Validation: Compare experimental data with simulated spectra (e.g., ACD/Labs or ChemDraw predictions).

Q. What strategies mitigate decomposition during long-term storage of fluorinated aromatic compounds?

- Methodological Answer:

- Storage Conditions:

- Temperature: −20°C in amber vials to prevent photodegradation.

- Atmosphere: Argon or nitrogen to exclude moisture and oxygen .

- Stabilizers: Add 1–2 wt% molecular sieves (3Å) to adsorb trace HF or HCl byproducts.

Data Contradiction Analysis

Q. Why might reported melting points for this compound vary across studies (e.g., 34–36°C vs. 40–43°C)?

- Methodological Answer: Variations arise from:

- Polymorphism: Different crystal packing modes due to solvent used in recrystallization (e.g., hexane vs. dichloromethane).

- Impurities: Residual solvents (e.g., DMF) lower observed melting points.

Resolution: Perform DSC (Differential Scanning Calorimetry) to identify polymorphic transitions and quantify purity (>98% by HPLC) .

Experimental Design Considerations

Q. How to design a kinetic study for the nucleophilic aromatic substitution of the chlorine substituent?

- Methodological Answer:

- Reagents: Use NaOMe/MeOH or amines (e.g., piperidine) as nucleophiles.

- Monitoring: Track reaction progress via ¹⁹F NMR (disappearance of Cl-substituted aromatic signals).

- Variables:

- Electron-Withdrawing Effects: CF₃ and CF₃O groups activate the ring for substitution but sterically hinder approach.

- Temperature: Elevated temps (80–100°C) accelerate substitution but risk side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.